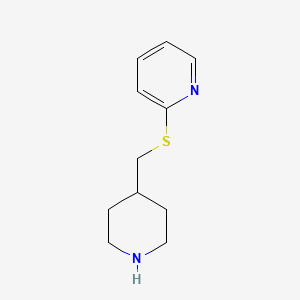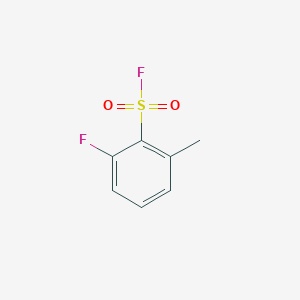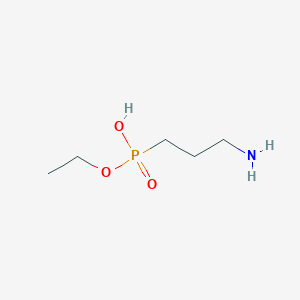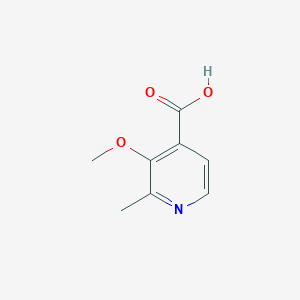![molecular formula C9H15ClO3 B13243639 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B13243639.png)
2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[44]nonane is a spirocyclic compound characterized by its unique structure, which includes a spiro center connecting two rings
Preparation Methods
The synthesis of 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of aliphatic compounds and lactones. The process includes the condensation of two molecules of a lactone in the presence of a base, followed by the formation of a spiroketal structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, often using reagents such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Formation of Spiroketals: The compound can form spiroketal structures through reactions with lactones.
Scientific Research Applications
2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane involves its interaction with molecular targets through its chloromethyl group. This group can form covalent bonds with nucleophiles, leading to various biochemical effects. The pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane can be compared to other spirocyclic compounds, such as:
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane: Similar in structure but lacks the additional oxygen atom, which may affect its reactivity and applications.
5-Azoniaspiro[4.4]nonane:
These comparisons highlight the unique features of 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4
Properties
Molecular Formula |
C9H15ClO3 |
|---|---|
Molecular Weight |
206.66 g/mol |
IUPAC Name |
3-(chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H15ClO3/c1-8(2)9(3-4-11-8)12-6-7(5-10)13-9/h7H,3-6H2,1-2H3 |
InChI Key |
BFDBDCGWQSDVIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCO1)OCC(O2)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


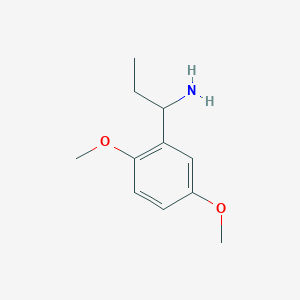
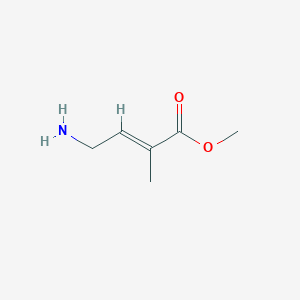
![tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate](/img/structure/B13243573.png)
![2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13243578.png)
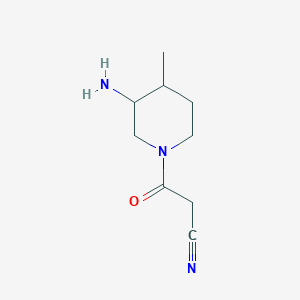
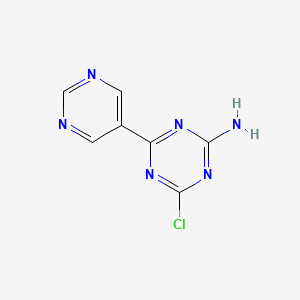

![1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13243600.png)

